N-desmethylclindamycin
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Overview
Description
N-desmethylclindamycin is a metabolite of clindamycin, a lincosamide antibiotic derived from lincomycin. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain streptococcal, staphylococcal, and pneumococcal infections . This compound retains some of the bioactivity of its parent compound and is formed through the N-demethylation of clindamycin .
Preparation Methods
N-desmethylclindamycin is primarily produced as a metabolite during the hepatic metabolism of clindamycin. The process involves the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5
Chemical Reactions Analysis
N-desmethylclindamycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form clindamycin sulfoxide.
N-demethylation: This reaction is responsible for its formation from clindamycin.
Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield different products.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for N-demethylation and oxidizing agents for oxidation reactions. The major products formed from these reactions include clindamycin sulfoxide and other minor metabolites .
Scientific Research Applications
N-desmethylclindamycin is primarily studied in the context of its parent compound, clindamycin. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and bioavailability of clindamycin.
Antibiotic Resistance Research: Investigating the mechanisms of resistance to clindamycin and its metabolites.
Environmental Studies: Monitoring the presence and transformation of clindamycin and its metabolites in sewage and wastewater.
Mechanism of Action
Comparison with Similar Compounds
N-desmethylclindamycin is similar to other metabolites of clindamycin, such as clindamycin sulfoxide. Both metabolites retain some bioactivity and are formed through different metabolic pathways . Compared to clindamycin, this compound has a slightly different chemical structure due to the removal of a methyl group, which may affect its pharmacokinetic properties .
Similar compounds include:
Clindamycin Sulfoxide: Another major metabolite of clindamycin formed through S-oxidation.
Lincomycin: The parent compound from which clindamycin is derived.
This compound’s uniqueness lies in its formation through N-demethylation and its role in the overall pharmacokinetics and metabolism of clindamycin .
Properties
Molecular Formula |
C17H31ClN2O5S |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) |
InChI Key |
HDBHHHCDEYATPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
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